molecular formula C11H13N3O B5362461 2-[(4-methyl-1-phthalazinyl)amino]ethanol

2-[(4-methyl-1-phthalazinyl)amino]ethanol

Cat. No. B5362461
M. Wt: 203.24 g/mol
InChI Key: MIYOBARAMBZNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1-phthalazinyl)amino]ethanol, also known as MPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPE is a derivative of phthalazine and has a unique structure that makes it a promising candidate for various research purposes. In

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1-phthalazinyl)amino]ethanol is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and proliferation. This compound may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and cardiovascular disease. In addition, this compound has been found to reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

2-[(4-methyl-1-phthalazinyl)amino]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. This compound has also been shown to have low toxicity, making it safe for use in animal models. However, this compound has some limitations. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, this compound has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 2-[(4-methyl-1-phthalazinyl)amino]ethanol. One area of research could focus on the development of more effective synthesis methods to increase the yield of this compound. Another area of research could focus on the development of this compound derivatives with improved solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(4-methyl-1-phthalazinyl)amino]ethanol involves the reaction of 4-methylphthalhydrazide with epichlorohydrin followed by the reduction of the intermediate product with sodium borohydride. The final product is obtained after purification through column chromatography. The yield of this compound is typically around 50%.

Scientific Research Applications

2-[(4-methyl-1-phthalazinyl)amino]ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antimicrobial, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been found to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

2-[(4-methylphthalazin-1-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-9-4-2-3-5-10(9)11(14-13-8)12-6-7-15/h2-5,15H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOBARAMBZNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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